Tigulixostat
Overview
Description
Preparation Methods
The synthesis of LC-350189 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized using high-performance liquid chromatography coupled with tandem mass spectrometry for purification and analysis .
Chemical Reactions Analysis
LC-350189 undergoes various chemical reactions, primarily focusing on its role as a xanthine oxidase inhibitor. The compound is involved in the inhibition of xanthine oxidase, which reduces the production of uric acid. Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and polyethylene glycol, along with specific reaction conditions to ensure the stability and efficacy of the compound .
Scientific Research Applications
LC-350189 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is being studied for its potential to treat gout and hyperuricemia by lowering serum uric acid levels. Clinical trials have shown promising results, with LC-350189 demonstrating significant serum uric acid-lowering effects across various dose levels . The compound is also being explored for its potential in reducing the risk of gout flares and improving the quality of life for patients with chronic gout .
Mechanism of Action
LC-350189 exerts its effects by selectively inhibiting xanthine oxidase, an enzyme involved in the final steps of purine metabolism. By inhibiting xanthine oxidase, LC-350189 reduces the production of uric acid, thereby lowering serum uric acid levels. This mechanism of action makes it a promising candidate for the treatment of gout and hyperuricemia .
Comparison with Similar Compounds
LC-350189 is unique compared to other xanthine oxidase inhibitors, such as allopurinol and febuxostat. Unlike allopurinol, which is a purine analog, LC-350189 is a non-purine selective inhibitor, which may offer improved efficacy and safety profiles . Febuxostat, another non-purine xanthine oxidase inhibitor, has been compared with LC-350189 in clinical trials, with LC-350189 showing comparable or superior efficacy in lowering serum uric acid levels .
Similar Compounds::- Allopurinol
- Febuxostat
Properties
IUPAC Name |
1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10(2)19-8-11(6-17)14-5-13(3-4-15(14)19)20-9-12(7-18-20)16(21)22/h3-5,7-10H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQQRYOWGCIMMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)N3C=C(C=N3)C(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287766-55-5 | |
Record name | Tigulixostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1287766555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIGULIXOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ0PYQ6VLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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